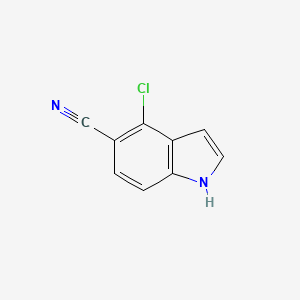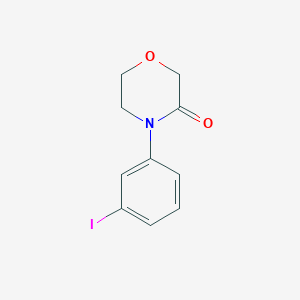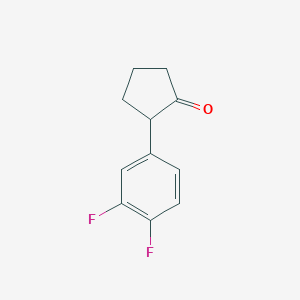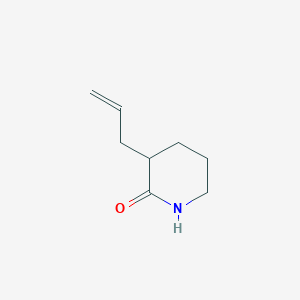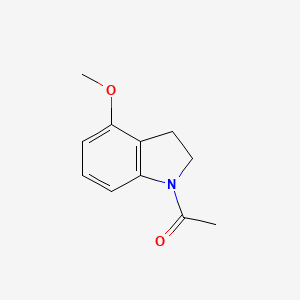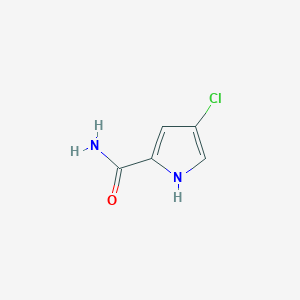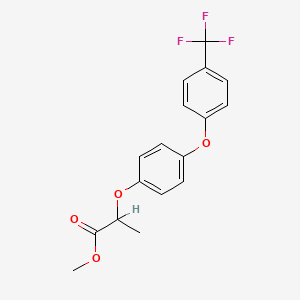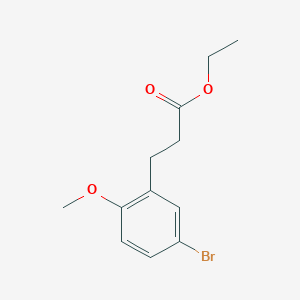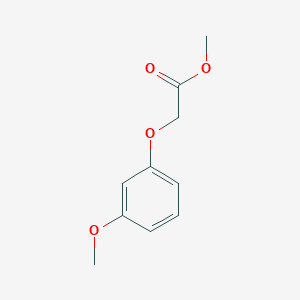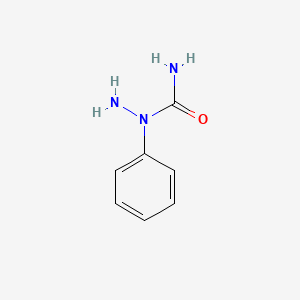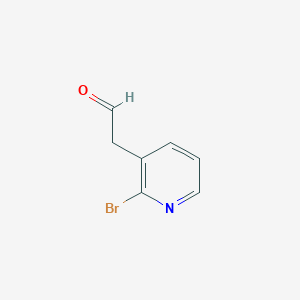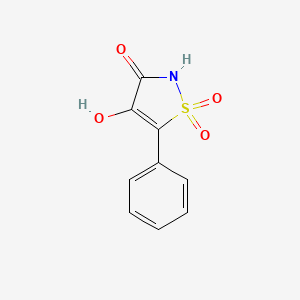
4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide
Vue d'ensemble
Description
4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide is a chemical compound known for its unique structure and properties It belongs to the class of isothiazolones, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted thioamide with an oxidizing agent to form the isothiazolone ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Thiol or amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized as a preservative in various industrial products due to its biocidal properties.
Mécanisme D'action
The mechanism of action of 4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide involves the interaction with cellular components, leading to the disruption of essential biological processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of nucleic acids and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isothiazolone: A parent compound with similar structural features but lacking the phenyl and hydroxyl substituents.
Benzisothiazolone: Contains a benzene ring fused to the isothiazolone ring, offering different chemical properties.
Methylisothiazolone: A methyl-substituted derivative with distinct antimicrobial properties.
Uniqueness
4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
89566-24-5 |
|---|---|
Formule moléculaire |
C9H7NO4S |
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
4-hydroxy-1,1-dioxo-5-phenyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H7NO4S/c11-7-8(6-4-2-1-3-5-6)15(13,14)10-9(7)12/h1-5,11H,(H,10,12) |
Clé InChI |
APSZXPLAWLMADT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)NS2(=O)=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
